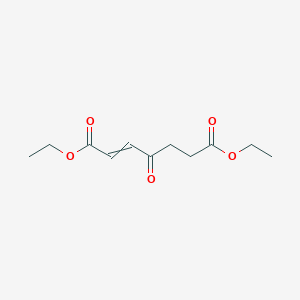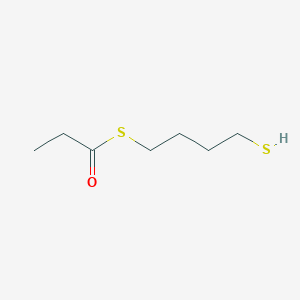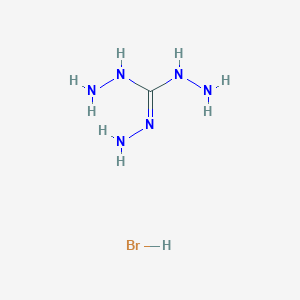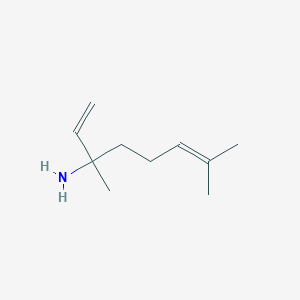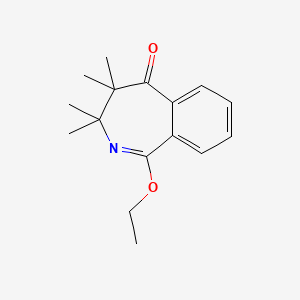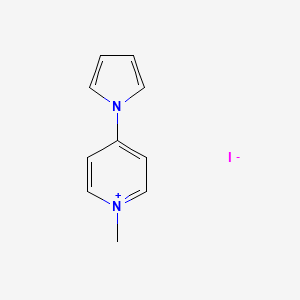
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is a chemical compound that belongs to the class of pyridinium salts. It is characterized by the presence of a pyridinium ring substituted with a methyl group and a pyrrole ring. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide typically involves the reaction of 1-methyl-4-(1H-pyrrol-1-yl)pyridine with iodine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of pyridinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The pyridinium and pyrrole rings play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, chloride
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, bromide
- Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, hydroxide
Uniqueness
Pyridinium, 1-methyl-4-(1H-pyrrol-1-yl)-, iodide is unique due to its specific iodide ion, which imparts distinct reactivity and properties compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can participate in unique substitution reactions and has different solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
60795-36-0 |
|---|---|
Molekularformel |
C10H11IN2 |
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
1-methyl-4-pyrrol-1-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;/h2-9H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BZTDGUJLYXKFJT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)N2C=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




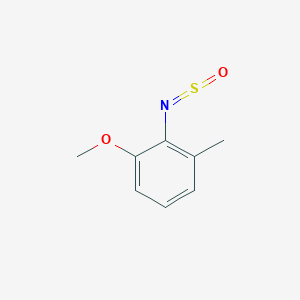

![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)

